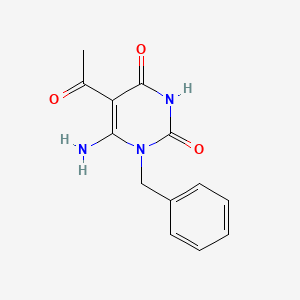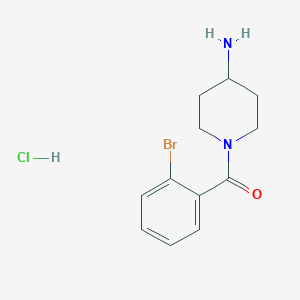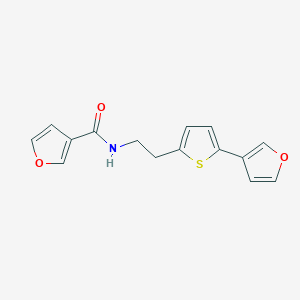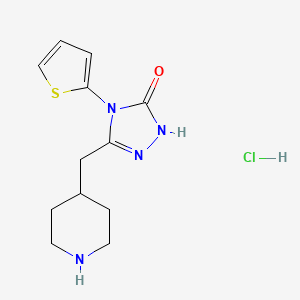
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C15H20F3NO2S and its molecular weight is 335.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics and Metabolism in Preclinical Studies
One application in scientific research involves the pharmacokinetics and metabolism of compounds similar to N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide. For instance, S-1, a potent selective androgen receptor modulator (SARM), which shares a similar complex structure, was examined in rats to determine its pharmacokinetics and metabolism, revealing insights into its potential therapeutic applications for androgen-dependent diseases. The study demonstrated S-1's low clearance, moderate volume of distribution, terminal half-life, oral bioavailability, and extensive metabolism, highlighting the importance of understanding a compound's behavior in the body for therapeutic development (Di Wu et al., 2006).
Metabolite Identification and Toxicity Studies
Research also extends to the detection of metabolites and the assessment of potential toxic effects. For example, the metabolism of flutamide, a nonsteroidal antiandrogen, was studied to identify new metabolites and investigate the mechanisms of its occasional hepatic dysfunction. This type of study is crucial for understanding how drug metabolites contribute to both therapeutic effects and adverse reactions, such as hepatotoxicity, in treatments involving complex propanamides (R. Goda et al., 2006).
Chemical Structure and Activity Relationship Studies
Further, the exploration of structure-activity relationships (SAR) in compounds with similar structures provides valuable information on how chemical modifications can influence biological activity. For instance, studies on (4-substituted benzyl)(trifluoromethyl)pyrazoles and pyrazolones, which share functional groups with the compound , have led to the development of potent antihyperglycemic agents. These studies not only enhance our understanding of chemical interactions at the molecular level but also pave the way for the creation of more effective and selective therapeutic agents (K. Kees et al., 1996).
Quantum Chemical Studies for Drug Design
Quantum chemical studies offer insights into the molecular properties of drugs, aiding in the design of compounds with optimal therapeutic profiles. Research on bicalutamide, an oral medication for prostate cancer treatment, involved quantum chemical analyses to evaluate its steric energy and predict its interactions with androgen receptors. Such studies are instrumental in drug design, enabling the optimization of drug-receptor interactions for improved efficacy and reduced side effects (I. Otuokere & F. J. Amaku, 2015).
Preclinical Characterization for Hormonal Male Contraception
Another research application involves the preclinical characterization of selective androgen receptor modulators (SARMs) like S-23 for hormonal male contraception. Studies focusing on the pharmacologic effects, tissue selectivity, and reversible infertility provide a foundation for developing novel contraceptives that target androgen receptors with minimal side effects, demonstrating the compound's potential in reproductive health research (Amanda Jones et al., 2009).
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO2S/c1-14(21,10-22-2)9-19-13(20)8-5-11-3-6-12(7-4-11)15(16,17)18/h3-4,6-7,21H,5,8-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZUABZOHGTYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-Cyclopropylpyrrolidin-3-yl)methyl]-N-[(2,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2428440.png)




![2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428450.png)


![Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2428454.png)
![3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2428456.png)

